Ajugamarin E 1
Description
Ajugamarin E1 is a neo-clerodane diterpenoid isolated from plants of the genus Ajuga (e.g., Ajuga macrosperma and Ajuga decumbens). Neo-clerodane diterpenoids are characterized by a bicyclic skeleton with a fused decalin system and oxygenated substituents, often contributing to their bioactivity . Ajugamarin E1 belongs to the ajugarin-like structural family, which includes derivatives with diverse acyloxy groups at positions C-3, C-12, and other sites .
Properties
CAS No. |
123297-94-9 |
|---|---|
Molecular Formula |
C27H40O9 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1 |
InChI Key |
RNYBHVLREIXMCA-YTEGUBOOSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Ajugamarin E 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Ajugamarin E 1 has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and cytotoxic effects, making it a subject of interest in biological research.
Medicine: this compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals and natural health products .
Mechanism of Action
Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural Features
Ajugamarin E1 shares the core neo-clerodane skeleton with other Ajugamarin derivatives but differs in substituent patterns:
Structural Notes:
- Ajugamarin E1 and H1 share the same molecular formula (C₃₄H₄₈O₁₁) but differ in substituent positions, highlighting the role of regiochemistry in bioactivity .
- Ajugamarin F4 and Ajugaflorin C (a related compound) both feature isobutyryloxy groups, suggesting a structural subfamily with enhanced solubility in polar solvents .
Physicochemical Properties
Key Observations :
- Ajugamarin E1 and H1 exhibit identical melting points and optical rotations, suggesting stereochemical similarities despite substituent differences .
- Ajugamarin A1 has a significantly higher melting point, likely due to stronger intermolecular hydrogen bonding from its hydroxyl group .
Bioactivity Profiles
Bioactivity Insights :
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